molecular formula C19H29ClN2O4 B1679587 Roxatidine acetate hydrochloride CAS No. 93793-83-0

Roxatidine acetate hydrochloride

Cat. No. B1679587
CAS RN: 93793-83-0
M. Wt: 384.9 g/mol
InChI Key: FEWCTJHCXOHWNL-UHFFFAOYSA-N
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Description

Roxatidine acetate hydrochloride is a specific and competitive H2 receptor antagonist . It is used for the treatment of disorders of the upper gastrointestinal region that are due to an excess of hydrochloric acid in the gastric juice, such as duodenal ulcers and benign gastric ulcers . It is also used for the prophylaxis of recurrent gastric and duodenal ulcers .


Synthesis Analysis

A process for synthesizing Roxatidine acetate features the reaction between 3-piperazinylmethylphenol and N-(3-halopropyl)-2-(acetoxy)-ethylamide in alkaline condition .


Molecular Structure Analysis

The molecular formula of Roxatidine acetate hydrochloride is C19H28N2O4.HCl . The average molecular weight is 384.898 Da .


Chemical Reactions Analysis

Roxatidine is an active metabolite of Roxatidine acetate hydrochloride and is a histamine H2-receptor antagonist . As an anti-ulcer agent, it suppresses histamine release, thus inhibiting proton secretion, and inhibits the production of VEGF-1, an important marker of inflammation and angiogenesis .


Physical And Chemical Properties Analysis

Roxatidine acetate hydrochloride is soluble in organic solvents such as ethanol and DMSO. It is also soluble in water . The solubility of Roxatidine acetate hydrochloride in ethanol, DMSO, and water is approximately 12, 78, and 77 mg/ml, respectively .

Scientific Research Applications

Treatment of Gastric Ulcers

Roxatidine acetate hydrochloride: is primarily known as a competitive histamine H2 receptor antagonist. Upon oral absorption, it is rapidly converted to its active metabolite, Roxatidine, which reduces gastric acid secretion by parietal cells. This action makes it effective for the treatment of gastric ulcers .

Atopic Dermatitis Management

Recent studies have explored the potential of Roxatidine acetate hydrochloride in managing Atopic Dermatitis (AD) . It has shown promising results in alleviating AD skin symptoms and clinical severity in mice by decreasing levels of immunoglobulin E, histamine, and inflammatory cytokines. Moreover, it effectively inhibited the expression of adhesive molecules and recovered the filaggrin expression in AD skin lesions .

Allergic Inflammation

Roxatidine has been studied for its effects on mast cell-mediated allergic inflammation. It attenuates allergic inflammation via inhibition of NF-κB and p38 MAPK activation. This suggests its therapeutic application in allergic inflammatory diseases such as anaphylaxis, hay fever, eczema, and asthma .

Anti-Ulcerative Activities

Apart from its antacid properties, Roxatidine exhibits anti-ulcerative activities. It prevents gastric acid secretion, which is beneficial in protecting against ulcers .

Protection Against Small Intestinal Injury

Roxatidine also inhibits indomethacin-induced small intestinal injury. It increases mucus secretion in a nitric oxide-dependent manner, which helps in protecting the small intestine from various injuries .

Skin Barrier Function Protection

The compound has shown effectiveness in protecting the skin barrier function in AD. This is crucial for maintaining skin health and preventing further complications associated with skin diseases .

Inhibition of Inflammatory Cytokines

In the context of allergic reactions, Roxatidine has been observed to suppress the mRNA and protein expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. This action is beneficial in reducing the severity of allergic responses .

Potential in Contact Hypersensitivity

Roxatidine may play a role in treating contact hypersensitivity (CHS) by reducing ear swelling, the number of mast cells, production levels of cytokines, and migration of dendritic cells. This indicates its potential in managing CHS and related conditions .

Mechanism of Action

Target of Action

Roxatidine acetate hydrochloride is a specific and competitive H2 receptor antagonist . The primary target of this compound is the Histamine H2 receptor .

Mode of Action

Roxatidine acetate hydrochloride suppresses the effect of histamine on the parietal cells of the stomach . This suppressive action is dose-dependent . As a result, the production and secretion, particularly of gastric acid, are reduced . The H2 antagonists, including Roxatidine, are competitive inhibitors of histamine at the parietal cell H2 receptor . They suppress the normal secretion of acid by parietal cells and the meal-stimulated secretion of acid .

Biochemical Pathways

Roxatidine acetate hydrochloride affects several biochemical pathways. It is involved in the Calcium signaling pathway , Neuroactive ligand-receptor interaction , and Gastric acid secretion .

Pharmacokinetics

Roxatidine acetate hydrochloride is well absorbed orally with an 80–90% bioavailability . It is rapidly metabolised to the primary, active desacetyl metabolite . The half-life of Roxatidine acetate hydrochloride is 5-6 hours . The drug is mainly excreted into the urine and at least 70% of the amount administered is excreted within 24h .

Result of Action

The result of Roxatidine acetate hydrochloride’s action is the suppression of gastric acid secretion . This leads to the treatment of disorders of the upper gastro-intestinal region that are due to an excess of hydrochloric acid in the gastric juice, i.e., duodenal ulcers, benign gastric ulcers .

Action Environment

The action of Roxatidine acetate hydrochloride is influenced by various environmental factors. For instance, the handling of the compound should be performed in a well-ventilated place . It is also recommended to prevent dispersion of dust and to take precautionary measures against static discharge .

References: DrugBank Cayman Chem KEGG Springer

Safety and Hazards

Roxatidine acetate hydrochloride is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling . Avoid eating, drinking, or smoking when using this product . If swallowed, call a poison center or doctor/physician if you feel unwell .

Future Directions

Recent research suggests that Roxatidine acetate hydrochloride may have potential anti-Atopic Dermatitis (AD) effects . The study showed that Roxatidine acetate hydrochloride treatment significantly alleviated Dermatophagoides farinae body (Dfb)-induced AD skin symptoms and clinical severity in mice by decreasing the levels of immunoglobulin E, histamine, and inflammatory cytokines .

properties

IUPAC Name

[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4.ClH/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21;/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWCTJHCXOHWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2046670
Record name Roxatidine acetate hydrochloride
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Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Roxatidine acetate hydrochloride

CAS RN

93793-83-0
Record name Roxatidine acetate hydrochloride
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Record name Roxatidine acetate hydrochloride [USAN:JAN]
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Record name roxatidine acetate hydrochloride
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Record name Roxatidine acetate hydrochloride
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Record name Roxatidine Acetate Hydrochloride
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Record name ROXATIDINE ACETATE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Roxatidine acetate hydrochloride exert its therapeutic effect?

A1: Roxatidine acetate hydrochloride acts as a histamine H2-receptor antagonist. [] It competitively binds to histamine H2 receptors on the basolateral membrane of parietal cells in the stomach, effectively blocking histamine's action. [, ] This inhibition prevents the activation of these receptors, thereby reducing the secretion of gastric acid. [, ]

Q2: What is the role of the active metabolite, Roxatidine, in its pharmacological action?

A2: Roxatidine acetate hydrochloride itself is a prodrug, rapidly metabolized in the body to its active metabolite, Roxatidine. [] Roxatidine is primarily responsible for the H2-receptor antagonistic activity, leading to reduced gastric acid secretion. [, , ]

Q3: What is the molecular formula and weight of Roxatidine acetate hydrochloride?

A3: The molecular formula of Roxatidine acetate hydrochloride is C18H23N3O3S·HCl, and its molecular weight is 397.91 g/mol. []

Q4: What spectroscopic techniques have been employed to elucidate the structure of Roxatidine acetate hydrochloride?

A4: Several spectroscopic methods have been utilized to characterize the structure of Roxatidine acetate hydrochloride, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR studies have been conducted to determine the structure and conformation of Roxatidine acetate hydrochloride in different solvents. [, , ]
  • Infrared (IR) Spectroscopy: IR spectroscopy has been used to study the interactions between Roxatidine acetate hydrochloride and cyclodextrins, which are used in some formulations. []

Q5: Describe the absorption, distribution, metabolism, and excretion (ADME) profile of Roxatidine acetate hydrochloride.

A5:

  • Absorption: Roxatidine acetate hydrochloride is absorbed relatively slowly from the gastrointestinal tract after oral administration. []
  • Distribution: Following absorption, Roxatidine acetate hydrochloride is widely distributed throughout the body. [] Studies in rats have shown significant distribution to the liver, kidneys, stomach, small intestine, and brain, among other tissues. []
  • Metabolism: Roxatidine acetate hydrochloride is rapidly metabolized into its active form, Roxatidine. [] Further metabolism occurs primarily in the liver, resulting in various metabolites, including M-1, M-2, and M-3. [, , , , ] Notably, cytochrome P450 (CYP) enzymes, specifically CYP2A6 and CYP2D6, play key roles in the metabolic pathways of Roxatidine. []
  • Excretion: The majority of the administered dose is excreted in the urine, with a smaller portion eliminated in the feces. []

Q6: What are the primary clinical applications of Roxatidine acetate hydrochloride?

A6: Roxatidine acetate hydrochloride is primarily indicated for the treatment of:

  • Peptic ulcers: Studies have shown its efficacy in healing both gastric and duodenal ulcers. [, , , , ]
  • Gastroesophageal reflux disease (GERD): Roxatidine acetate hydrochloride effectively reduces gastric acid secretion, offering relief from GERD symptoms. [, ]
  • Zollinger-Ellison syndrome: This condition is characterized by excessive gastric acid secretion, and Roxatidine acetate hydrochloride helps manage this hypersecretion. []

Q7: What are the advantages of Roxatidine acetate hydrochloride over other H2-receptor antagonists?

A7:

  • Long Duration of Action: Roxatidine acetate hydrochloride exhibits a longer duration of action compared to other H2-blockers like Cimetidine, potentially allowing for once-daily dosing. [, , ]
  • Efficacy in Resistant Cases: Studies suggest that switching to Roxatidine acetate hydrochloride may be beneficial for patients with ulcers resistant to other H2-blockers, particularly those with five-membered ring structures. []
  • Lower Potential for Drug Interactions: In vitro and in vivo studies indicate that Roxatidine acetate hydrochloride has a lower potential for interactions with drug-metabolizing enzymes compared to Cimetidine. [, , ]

Q8: Have any studies investigated the potential anti-cancer properties of Roxatidine acetate hydrochloride?

A8: Research has explored the potential of Roxatidine acetate hydrochloride in suppressing tumor growth. One study found that both Roxatidine acetate hydrochloride and Cimetidine inhibited the growth of colon cancer implants in mice, possibly by inhibiting angiogenesis, the formation of new blood vessels. []

Q9: What strategies have been explored to improve the delivery of Roxatidine acetate hydrochloride?

A10: Research has investigated the use of sustained-release formulations to prolong drug release and potentially enhance patient compliance. [, , ] One study focused on developing pulsatile controlled-release pellets of Roxatidine acetate hydrochloride, aiming to achieve a desired release profile. []

Q10: What analytical methods are commonly employed for the detection and quantification of Roxatidine acetate hydrochloride and its metabolites?

A10:

  • High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with mass spectrometry (MS), is widely used to measure Roxatidine acetate hydrochloride and its metabolites in various matrices, including plasma and urine. [, , , ]
  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies and metabolite identification. [, , ]
  • Spectrophotometry: Spectrophotometric methods, while less sensitive than HPLC or LC-MS, have been developed for the quantification of Roxatidine acetate hydrochloride in pharmaceutical formulations. []

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